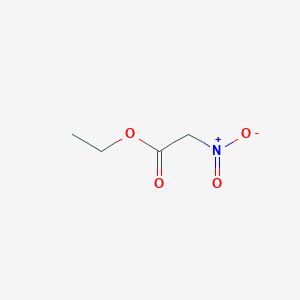

Ethyl nitroacetate

描述

Historical Context and Evolution of Ethyl Nitroacetate (B1208598) Chemistry

The journey of ethyl nitroacetate began in 1900 when it was first prepared, albeit unintentionally. mdma.ch The nitration of ethyl 3,3-dimethylacrylate, followed by treatment with an alkali, led to the decomposition of the resulting α-nitro compound into this compound and acetone (B3395972). mdma.ch For many years following its discovery, the chemistry of alkyl nitroacetates was not extensively investigated. A 1947 statement by Lyttle and Weisblat highlighted that the chemistry of these esters had been "explored only in a cursory fashion," while recognizing their potential as intermediates for compounds like amino acids and nitroparaffins. mdma.ch

The subsequent decades witnessed a surge in research, transforming this compound from a chemical curiosity into a valuable synthetic tool. mdma.ch Early work focused on establishing reliable methods for its preparation. For instance, in 1923, a general esterification method was reported for nitroacetic acid and its dipotassium (B57713) salt, yielding this compound and other alkyl esters. mdma.ch Other methods were also developed, such as the reaction of ethyl iodoacetate with silver nitrite (B80452) (the Kornblum procedure) and the nitration of diethyl malonate followed by alkaline cleavage. mdma.ch An improved and highly recommended procedure involves the acidification and esterification of the dipotassium salt of nitroacetic acid, which can be prepared from nitromethane (B149229). mdma.chorgsyn.org This progress in synthetic methodology laid the groundwork for the extensive exploration of its reactivity and applications.

Significance of this compound as a Synthetic Building Block

This compound's prominence in organic synthesis stems from its dual functionality, which allows for a wide array of chemical transformations. It is recognized as a valuable building block for constructing rings that contain both a nitro and an oxo group and for the synthesis of various carbo- and heterocyclic compounds. mdpi.comgrowingscience.com

A key feature of this compound is its active methylene (B1212753) group, situated between the electron-withdrawing nitro and ester groups. mdma.ch This makes the methylene protons acidic and facilitates the formation of a stabilized carbanion. This carbanion is a potent nucleophile, making this compound an excellent substrate for a variety of carbon-carbon bond-forming reactions.

Notable examples include:

Michael Addition: this compound readily participates in Michael addition reactions with α,β-unsaturated compounds. electrosynthesis.comfishersci.casigmaaldrich.com For instance, it reacts with α,β-unsaturated ketones to form γ-oxoacids. fishersci.casigmaaldrich.com This reaction can be performed enantioselectively using organocatalysts, providing a route to chiral γ-nitro ketones. scispace.com

Knoevenagel Condensation: It undergoes Knoevenagel condensation with aldehydes and ketones to produce ethyl nitroacrylates. electrosynthesis.comd-nb.info These condensation reactions can sometimes be challenging, requiring reagents like titanium tetrachloride, but alternative methods have been explored to improve yields and reduce waste. d-nb.infobeilstein-journals.org

Aza-Henry (Nitro-Mannich) Reaction: The addition of this compound to imines, known as the aza-Henry reaction, is a powerful method for synthesizing β-amino-α-nitroesters. medcraveonline.comacs.org This reaction creates two new stereocenters and provides access to valuable α,β-diamino acid derivatives. medcraveonline.comacs.org

Alkylation: The carbanion of this compound can be alkylated with various electrophiles. mdma.chresearchgate.net For example, palladium-mediated dialkylation has been used as a key step in the synthesis of α,α-diisobutylglycine. sigmaaldrich.comresearchgate.net

| Reaction Type | Reactant | Product Type | Reference(s) |

| Michael Addition | α,β-Unsaturated Ketones | γ-Oxoacids, γ-Nitro Ketones | electrosynthesis.comfishersci.casigmaaldrich.comsigmaaldrich.comscispace.com |

| Knoevenagel Condensation | Aldehydes/Ketones | Ethyl Nitroacrylates | electrosynthesis.comd-nb.infobeilstein-journals.org |

| Aza-Henry Reaction | Imines | β-Amino-α-nitroesters | medcraveonline.comacs.org |

| Alkylation | Alkyl Halides | C-Alkylated Nitroacetates | mdma.chresearchgate.net |

Beyond its role in forming carbon-carbon bonds, the functional groups of this compound and its derivatives can be transformed into a variety of other useful moieties. The nitro group, in particular, is a synthetic linchpin. mdma.chgrowingscience.com

Key transformations include:

Reduction to Amino Groups: The nitro group is readily reduced to an amino group, making this compound a valuable precursor for α-amino acids and their esters. mdma.chfishersci.ca This transformation is fundamental to its use as a glycine (B1666218) template. d-nb.info

Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction. mdpi.com

Synthesis of Heterocycles: this compound is a key starting material for a diverse range of heterocyclic compounds. mdma.ch It has been used to synthesize 3-nitro-2-quinolones, isoxazoline (B3343090) N-oxides, and N-substituted 3-amino-2-pyridones. mdpi.comnih.govthieme-connect.com

Its application in the synthesis of complex molecules is extensive. It serves as an intermediate in the preparation of unsubstituted amino acids, DL-4,4-difluoroglutamic acid, and novel nucleosides. fishersci.casigmaaldrich.com Electrochemical methods have also been employed to carry out selective monoalkylation and subsequent Michael addition reactions in a one-pot procedure, showcasing its utility in streamlined synthetic sequences. electrosynthesis.com

| Starting Material | Key Transformation | Product Class | Reference(s) |

| This compound | Reduction of Nitro Group | α-Amino Acids/Esters | mdma.chfishersci.cad-nb.info |

| This compound | Condensation/Cyclization | Quinolones, Pyridones | mdpi.comnih.gov |

| This compound | Henry Reaction/Cyclization | Isoxazoline N-Oxides | thieme-connect.com |

| This compound | Michael Addition/Denitration | Functionalized Esters | electrosynthesis.com |

Scope and Research Trajectories in Contemporary Organic Chemistry

Current research continues to expand the synthetic utility of this compound. Contemporary studies are focused on developing novel, more efficient, and stereoselective reactions. There is a significant interest in its use for synthesizing unnatural α-amino esters and other biologically relevant molecules. d-nb.infobeilstein-journals.org

Recent research highlights include:

Catalysis: The use of novel catalysts to control the reactivity and selectivity of reactions involving this compound is a major area of investigation. This includes the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) for oxidative carbon-carbon bond formation and organocatalysts for enantioselective Michael additions. scispace.combeilstein-journals.orgscite.ai

Electrosynthesis: Electrochemical methods are being developed for clean and efficient transformations, such as one-pot procedures involving alkylation and Michael additions. electrosynthesis.com

Synthesis of Complex Heterocycles: Researchers are devising new strategies to construct complex heterocyclic frameworks. For example, an efficient synthesis of a wide variety of N-substituted 2-pyridones from this compound and primary amines has recently been described. nih.gov

Flow Chemistry: The use of microreactor technology for the synthesis of this compound has been shown to shorten reaction times, improve efficiency, and enhance safety, making it suitable for industrial-scale production. google.com

New Reaction Pathways: Unusual reactivities are being uncovered, such as the cleavage of the C-C bond of this compound in reactions with ketoalkynes to produce nitro(het)arenes. colab.ws

The ongoing exploration of this compound's chemistry promises the development of new synthetic methodologies for accessing molecules with important applications, from pharmaceuticals to materials science. nih.govresearchgate.netgoogle.com

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-nitroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-2-9-4(6)3-5(7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKASJMIPSSXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060817 | |

| Record name | Acetic acid, nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-35-7 | |

| Record name | Ethyl nitroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nitroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nitroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nitroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SX8B7W4RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for the Academic Synthesis of Ethyl Nitroacetate

Classical and Established Synthetic Routes

Traditional methods for synthesizing ethyl nitroacetate (B1208598) have been well-documented in chemical literature, providing a foundation for its preparation in academic and industrial settings.

Condensation Reactions of Nitroethanoic Acid with Ethanol (B145695)

The direct esterification of nitroethanoic acid with ethanol represents a fundamental approach to the synthesis of ethyl nitroacetate. chemicalbook.com This method, a classic example of Fischer esterification, typically involves the reaction of the carboxylic acid with an excess of ethanol in the presence of an acid catalyst. The reaction proceeds by protonation of the carboxyl group, followed by nucleophilic attack of ethanol.

A modified procedure involves the esterification of dipotassium (B57713) nitroacetate with ethanol and hydrogen chloride in the presence of a dehydrating agent like magnesium sulfate. This modification has been shown to significantly increase the yield of this compound to 78%, likely by preventing the decomposition of nitroacetic acid via the Nef reaction. oup.com

Reaction of Ethyl Acetoacetate (B1235776) with Nitric Acid in Acetic Anhydride (B1165640)

The nitration of ethyl acetoacetate is another established route to this compound. An early method involved the reaction of ethyl acetoacetate with absolute nitric acid in acetic anhydride at temperatures between 30-35°C, although this resulted in low yields. prepchem.comgoogle.com A major byproduct under these conditions was identified as diethyl 2-oxofurazan dicarboxylate. prepchem.comgoogle.com

Significant improvements to this method have been developed. A patented process describes the nitration of ethyl acetoacetate with either 70% or 99% nitric acid in acetic anhydride, in the presence of sulfuric acid, to form an ethyl α-nitroacetoacetate intermediate. mdma.ch This intermediate is then cleaved by ethanol to produce this compound in high yields. google.commdma.ch Controlling the reaction temperature is crucial for high yields of the alkyl nitroacetoacetate intermediate, with optimal temperatures being below 20°C, and preferably between -15°C and 5°C. google.com Yields as high as 75% have been reported when the reaction is maintained at 0-5°C, followed by treatment with ethanol. google.com

Table 1: Effect of Reaction Temperature on the Yield of this compound from Ethyl Acetoacetate and Nitric Acid

| Reaction Temperature (°C) | Yield (%) | Reference |

| 30-35 | Low | prepchem.comgoogle.com |

| 15-20 | 60 | google.com |

| 0-5 | 75 | google.com |

| -15 to -10 | Not specified | google.com |

Reaction of Ethyl Iodoacetate with Silver Nitrite (B80452)

The reaction between ethyl iodoacetate and silver nitrite, known as the Victor Meyer reaction, is a well-established method for preparing this compound. youtube.comprepchem.com This nucleophilic substitution reaction provides relatively high yields of the desired product. google.com One study reported a yield of 77% for this conversion. mdma.ch

However, the high cost of the starting materials, particularly silver nitrite and ethyl iodoacetate, makes this route less suitable for large-scale commercial production. google.com It is worth noting that the analogous reaction using ethyl bromoacetate (B1195939) fails to produce this compound under similar conditions. orgsyn.orgorgsyn.org

Nitration of Diethyl Malonate and Ethyl Acetoacetate

Nitration of active methylene (B1212753) compounds like diethyl malonate and ethyl acetoacetate, followed by a cleavage step, offers another pathway to this compound. One documented procedure involves the nitration of diethyl malonate with acetone (B3395972) cyanohydrin nitrate (B79036), followed by alkaline cleavage, to afford this compound in a 42% yield. mdma.ch A similar process starting from ethyl acetoacetate gives a higher yield of 52%. mdma.ch

Carboxylation of Nitromethane (B149229) Followed by Esterification

This two-step process begins with the carboxylation of nitromethane. A common method involves treating nitromethane with magnesium methyl carbonate to form the magnesium chelate of nitroacetic acid. google.commdma.ch Subsequent esterification of this intermediate with a strong acid yields this compound. google.commdma.ch This process has been reported to produce the target ester in a 58% yield. mdma.ch

Another variation involves the self-condensation of two moles of nitromethane in the presence of four moles of potassium hydroxide (B78521) to form the dipotassium salt of nitroacetic acid. google.comorgsyn.org This salt is then acidified and esterified to give this compound. google.comorgsyn.org Improvements to this method, such as increasing the alkali concentration, have led to higher yields of the intermediate salt. orgsyn.org Subsequent acid-catalyzed esterification using sulfuric acid is considered practical and can yield this compound in over 70%. orgsyn.org

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, this has led to the exploration of continuous flow and microwave-assisted techniques.

A notable development is the use of microreactor technology for the reaction of ethyl acetoacetate with nitric acid. google.com A Chinese patent describes a method where an activated nitrating agent (a mixture of nitric acid and acetic anhydride) and ethyl acetoacetate are pumped through a microchannel reactor. google.com This allows for precise control of reaction parameters such as temperature and residence time, leading to improved safety and scalability compared to traditional batch reactors. google.com The resulting 2-nitro ethyl acetoacetate is then deacetylated with ethanol to give this compound. google.com This continuous flow process has demonstrated yields ranging from 52.5% to 72.48% with high purity. google.com

Microwave-assisted organic synthesis has also been applied to reactions involving this compound. For instance, a one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates utilizes a cascade Michael-reductive cyclization of 1,3-disubstituted propen-2-one and this compound under microwave irradiation. researchgate.net This approach highlights the potential for this compound in green chemistry protocols, offering faster reaction times and often higher yields compared to conventional heating methods. researchgate.net

While direct sustainable routes to this compound itself are still an area of active research, its application in green synthetic methodologies underscores its importance in modern organic chemistry. rsc.orgchemistrydocs.com

Safer and Environmentally Benign Protocols

Traditional methods for synthesizing nitroacetate esters often involve hazardous reagents and conditions. acs.orggoogle.com For instance, a procedure from 1976 required drying and grinding the highly explosive intermediate dipotassium salt of nitroacetic acid and used the carcinogenic solvent benzene (B151609) for extraction. acs.org Recognizing these dangers, researchers have developed safer and more environmentally conscious alternatives.

A key focus of modern synthetic protocols is the avoidance of dangerous intermediates and toxic solvents.

Avoiding Explosive Intermediates: A significant advancement involves eliminating the need to isolate and handle the explosive dipotassium salt of nitroacetic acid. acs.orggoogle.com One improved process involves the anhydrous nitration of an alkyl acetoacetate with nitric acid at low temperatures, which avoids the isolation of the potentially explosive acetyl nitrate. google.com

Replacing Carcinogenic Solvents: The use of carcinogenic solvents like benzene has been addressed by substituting them with safer alternatives. acs.org For instance, a newer procedure for producing mthis compound, a related compound, utilizes ethyl acetate (B1210297) or dichloromethane (B109758) for extraction instead of benzene. acs.org

Utilizing Greener Solvents: The use of environmentally benign solvents is a growing trend in chemical synthesis. tsijournals.com Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are being explored as alternatives to traditional volatile organic compounds (VOCs). tsijournals.com For example, the synthesis of isoxazoles from this compound has been successfully carried out in an aqueous PEG-400 medium, which is non-toxic and allows for high yields without the need for hazardous solvents or catalysts. tsijournals.com Another approach involves using water as a solvent for the reaction of this compound with aromatic aldehydes, catalyzed by DABCO under ultrasonication. rsc.org

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" procedure simplifies the process, reduces waste, and can improve yields. For example, a one-pot synthesis of isoxazole (B147169) derivatives has been developed by reacting this compound and aromatic aldehydes in water. rsc.orgresearchgate.net

Catalyst Optimization: The choice of catalyst can significantly impact the efficiency and selectivity of a reaction. Research has explored various catalysts to improve the synthesis of derivatives from this compound. For instance, l-proline (B1679175) has been used as a catalyst for the synthesis of 3-substituted indoles in ethanol at room temperature. nih.gov

Table 1: Comparison of Solvents in the Synthesis of Isoxazoles

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

| CH3CN | 20 | 0 | tsijournals.com |

| 1,4-dioxane | 24 | 0 | tsijournals.com |

| DMF | 20 | 0 | tsijournals.com |

| DMSO | 20 | 0 | tsijournals.com |

| PEG 400 | 12 | 30 | tsijournals.com |

| H2O | 48 | 0 | tsijournals.com |

| H2O/PEG-400 (1:1) | 4 | 80 | tsijournals.com |

| H2O/PEG-400 (1:1) | 6 | 88 | tsijournals.com |

| H2O/EG (1:1) | 6 | 70 | tsijournals.com |

| Ethylene Glycol | 6 | 35 | tsijournals.com |

Electrochemical Synthesis Methods

Electrochemical methods offer a powerful and often greener alternative to traditional chemical synthesis. electrosynthesis.com They can be performed under mild conditions using simple equipment and often simplify product isolation. electrosynthesis.com

The core of electrochemical synthesis involving this compound is the generation of its anion. acs.org This can be achieved through the cathodic generation of an electrogenerated base (EGB), which then deprotonates the this compound. electrosynthesis.com The resulting anion is highly reactive and can participate in various reactions, such as Michael additions. electrosynthesis.com

A notable advantage of electrochemical methods is the ability to perform multiple transformations in a one-pot procedure. electrosynthesis.com For instance, the selective monoalkylation of this compound followed by a Michael addition reaction can be carried out in the same reaction vessel. electrosynthesis.com Another example involves the Michael addition of this compound to activated olefins, followed by the electroreductive removal of the nitro group. electrosynthesis.comjst.go.jp

Electrochemical approaches can also be combined with other reaction types. For example, the Reformatsky reaction, which typically uses activated zinc, can be performed electrochemically, avoiding the need for pre-activated metal. electrosynthesis.com

Advanced Reaction Mechanisms and Reactivity of Ethyl Nitroacetate

Exploration of the Active Methylene (B1212753) Group Reactivity

Ethyl nitroacetate (B1208598) is characterized by the presence of an active methylene group, positioned between a nitro group and an ester group. This structural feature is the primary determinant of its chemical reactivity. mdma.ch The electron-withdrawing nature of both the nitro and the ester functionalities significantly increases the acidity of the methylene protons. researchgate.net This heightened acidity, with a reported pKa of 5.7, facilitates the deprotonation of the α-carbon, leading to the formation of a resonance-stabilized nitronate ion. researchgate.net This anion is a soft carbon pronucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. acs.org

The reactivity of this active methylene group is frequently harnessed in condensation and addition reactions. mdma.ch For instance, it readily undergoes Knoevenagel condensation with aldehydes and ketones. Furthermore, its nucleophilic character is central to its participation in Michael additions and various cyclization reactions, underscoring its versatility as a synthetic building block. researchgate.netscispace.comrsc.org The reactivity can be influenced by the reaction conditions, such as the choice of base and solvent, which can affect the equilibrium between the nitroacetate and its corresponding nitronate anion. rsc.org

Nucleophilic and Electrophilic Transformations

Ethyl nitroacetate can act as both a nucleophile, through its active methylene group, and an electrophile under specific conditions. colab.wsnih.gov

The deprotonated form of this compound, a nitronate anion, is a potent nucleophile that engages in a variety of addition reactions. rsc.org These reactions are fundamental to its application in organic synthesis for the construction of complex molecular architectures.

The conjugate addition of the this compound anion to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a well-established and powerful method for carbon-carbon bond formation. researchgate.netrecercat.cat This reaction has been a focal point of extensive research, with numerous studies dedicated to optimizing conditions and expanding its synthetic utility.

Nucleophilic Addition Reactions

Michael Addition Reactions

With α,β-Unsaturated Ketones for γ-Oxoacid Synthesis

The Michael addition of this compound to α,β-unsaturated ketones is a key step in the synthesis of γ-oxoacids. acs.orgsigmaaldrich.comsigmaaldrich.com This transformation typically proceeds via the initial conjugate addition, followed by a Nef oxidation of the resulting γ-nitro ester under hydrolytic conditions. acs.orgresearchgate.netacs.orgresearchgate.net A notable aspect of this reaction is the in-situ decarboxylation that occurs, leading directly to the γ-oxoacid instead of the expected α,δ-dioxoester. acs.orgresearchgate.net Computational studies have suggested a concerted decarboxylation mechanism for this process. acs.org The resulting γ-oxoacids can be further elaborated, for example, into 1H-pyrrol-2(5H)-ones through a Paal-Knorr reaction with primary amines. acs.orgresearchgate.net The reaction can be catalyzed by various organocatalysts, including natural amino acid-derived C1-symmetric chiral primary-secondary diamines, which can achieve high yields and enantioselectivities. researchgate.net

Table 1: Michael Addition of this compound to α,β-Unsaturated Ketones

| Catalyst/Conditions | Substrate | Product Type | Key Features |

|---|---|---|---|

| Organocatalysts (e.g., chiral diamines) | α,β-Unsaturated Ketones | γ-Nitro Esters / γ-Oxoacids | High yields and enantioselectivities. researchgate.net |

With α,β-Unsaturated Aldehydes and Ketoesters

The Michael addition of this compound also extends to α,β-unsaturated aldehydes and ketoesters, providing access to a range of valuable synthetic intermediates. When reacted with α,β-unsaturated aldehydes, the initial Michael adducts can be further cyclized to synthesize derivatives of proline. researchgate.net For instance, the reaction with crotonaldehyde, catalyzed by chiral amines like (S)-prolinol, can yield diastereomeric products that are precursors to stereoisomeric 3-methyl-2-methoxycarbonylpyrrolidines. researchgate.net The reaction with α,β-unsaturated ketoesters has also been explored, leading to functionalized chiral cyclohexanes through domino Michael-aldol reactions, which can then be converted to chiral cyclohexenones. chimia.ch

Table 2: Michael Addition of this compound to α,β-Unsaturated Aldehydes and Ketoesters

| Substrate | Catalyst/Conditions | Product Type |

|---|---|---|

| α,β-Unsaturated Aldehydes | Chiral Amines (e.g., (S)-prolinol) | 3-Substituted Proline Derivatives |

The aza-Henry (or nitro-Mannich) reaction involves the nucleophilic addition of a nitroalkane to an imine. medcraveonline.com this compound serves as an effective nucleophile in this reaction, particularly with electron-deficient imines such as trifluoromethyl aldimines. researchgate.netresearchgate.netacs.orgnih.govacs.org This reaction provides a direct route to β-amino-α-nitro trifluoromethyl esters, which are valuable precursors for α,β-diamino acids. researchgate.netacs.orgnih.govacs.org

The reaction can proceed under self-catalyzed, solvent-free conditions, particularly with N-alkyl trifluoromethyl aldimines. researchgate.netresearchgate.netacs.orgnih.govacs.org For enhanced stereocontrol, especially when a chiral center is present on the imine nitrogen, Lewis acids such as zirconium(IV) chloride (ZrCl₄) or aluminum chloride (AlCl₃) are employed as catalysts. acs.orgacs.org These catalysts promote a nucleophilic "unlike" attack, leading to good diastereoselectivity. researchgate.netresearchgate.netacs.orgacs.org The stereochemical outcome is influenced by the nature of the Lewis acid and the substituents on the aldimine. acs.org Interestingly, palladium-catalyzed reduction of the nitro group in the syn-α-amino ester functionalized aza-Henry adducts can lead to an unusual syn β-elimination, yielding optically pure trifluoromethyl conjugated imines. researchgate.netacs.org

Table 3: Aza-Henry Addition of this compound on Trifluoromethyl Aldimines

| Aldimine Substrate | Catalyst | Key Outcome |

|---|---|---|

| N-Alkyl Trifluoromethyl Aldimines | Self-catalyzed (solvent-free) or Lewis Acid (ZrCl₄, AlCl₃) | Synthesis of β-amino-α-nitro trifluoromethyl esters. researchgate.netresearchgate.netacs.orgnih.govacs.org Good stereofacial control with Lewis acids. acs.orgacs.org |

Reactions with Electrophiles

The carbon atom adjacent to the nitro and ester groups in this compound exhibits nucleophilic character, enabling it to react with various electrophiles. The high acidity of the α-proton facilitates the formation of a nitronate anion, which is the key reactive intermediate in these transformations.

Palladium-catalyzed cross-coupling reactions have been developed to efficiently form 2-aryl-2-nitroacetates from aryl bromides and this compound. nih.gov Optimal conditions for this C-C bond formation involve the use of a palladium catalyst such as Pd₂(dba)₃·CHCl₃, a phosphine (B1218219) ligand like t-BuXPhos, and a base, with cesium bicarbonate (CsHCO₃) in toluene (B28343) at 75 °C proving effective. nih.gov This method, however, is not well-suited for aryl iodides, triflates, or chlorides. nih.gov

The reaction of this compound with electrophilic components can also lead to the formation of various heterocyclic systems. For instance, when this compound is treated with polyphosphoric acid, it can form a diphosphorylated intermediate. This intermediate is susceptible to attack by N-nucleophiles, such as acylhydrazides, leading to the synthesis of 1,3,4-oxadiazole-2-carboxylates. colab.wsrsc.org This process involves the nucleophilic attack of the hydrazide on the activated nitronate species, followed by an intramolecular 5-exo-trig cyclization. rsc.org Similarly, this compound can react with quinoline (B57606) substrates in the presence of phosphoryl chloride to afford triazoloquinolines bearing an ester functionality. nih.gov

Nitrosation of the active methylene group in this compound can also occur. For example, reaction with a nitrosating agent can lead to the formation of 2-[nitro(nitroso)methylene]pyrrolidine derivatives from the corresponding (nitromethylene)pyrrolidin-2-yl precursors. colab.ws

| Entry | Aryl Bromide | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd₂(dba)₃·CHCl₃ / t-BuXPhos / CsHCO₃ | Ethyl 2-nitro-2-(p-tolyl)acetate | 93 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃·CHCl₃ / t-BuXPhos / CsHCO₃ | Ethyl 2-(4-methoxyphenyl)-2-nitroacetate | 79 |

| 3 | 1-Bromo-4-(tert-butyl)benzene | Pd₂(dba)₃·CHCl₃ / t-BuXPhos / CsHCO₃ | Ethyl 2-(4-(tert-butyl)phenyl)-2-nitroacetate | 96 |

| 4 | 2-Bromonaphthalene | Pd₂(dba)₃·CHCl₃ / t-BuXPhos / CsHCO₃ | Ethyl 2-nitro-2-(naphthalen-2-yl)acetate | 91 |

Cyclization Reactions

This compound is a versatile precursor for the synthesis of various cyclic compounds, participating in both cycloaddition and cyclopropanation reactions.

This compound serves as a precursor to nitrile oxide, a 1,3-dipole, which readily participates in [2+3] cycloaddition reactions with dipolarophiles like alkynes and alkenes to form five-membered heterocycles. nih.govbeilstein-journals.org The in-situ generation of the nitrile oxide from this compound typically involves dehydration.

The reaction with alkynes yields isoxazoles. nih.govcore.ac.uk For example, the reaction between this compound and various terminal alkynes in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of ethyl 5-substituted-isoxazole-3-carboxylates. nih.gov This base-promoted 1,3-dipolar cycloaddition is an effective method for constructing the isoxazole (B147169) ring. nih.gov Deep eutectic solvents (DES), such as a mixture of acetyl choline (B1196258) chloride and urea (B33335), have also been employed as a medium for this reaction, affording ethyl 5-substituted isoxazole-3-carboxylates at 100 °C. core.ac.ukmdpi.com Another approach involves using TEMPO as a catalyst in water, which allows for the synthesis of 3,5-disubstituted isoxazoles from this compound and terminal alkynes in excellent yields. nih.gov

When alkenes are used as the dipolarophile, the reaction with this compound leads to the formation of isoxazolines. d-nb.infonih.gov The reaction of two equivalents of this compound with styrene (B11656), for instance, produces the corresponding isoxazoline (B3343090) in good yield. beilstein-journals.orgd-nb.info The reaction between this compound and electron-poor olefins can be directed towards either Michael addition or cycloaddition-condensation to form isoxazolines, depending on the reaction conditions. nih.govresearchgate.netunifi.it The presence of a copper(II) salt catalyst can significantly reduce the induction time for the cycloaddition, often making the isoxazoline the sole product. nih.govunifi.it

| Dipolarophile | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | 2 equiv. This compound | Isoxazoline | 72 | beilstein-journals.orgd-nb.info |

| Phenylacetylene | TEMPO, H₂O, open air | 3,5-Disubstituted isoxazole | 93 | nih.gov |

| Various Alkynes | DABCO | Ethyl 5-substituted-isoxazole-3-carboxylates | N/A | nih.gov |

| Arylacetylenes | Acetyl choline chloride:urea (1:2), 100 °C, 24 h | Ethyl 5-substituted-isoxazole-3-carboxylates | N/A | mdpi.com |

| Electron-poor olefins | Base, Cu(II) salt | Isoxazoline cycloadducts | High | nih.gov |

This compound is a valuable reagent for the synthesis of nitro-substituted cyclopropanes, which are important synthetic intermediates. researchgate.net These reactions typically proceed via a carbene or carbenoid intermediate generated from this compound.

One common strategy involves the rhodium(II)- or copper(I)-catalyzed reaction of ethyl nitrodiazoacetate with various alkenes. acs.org This method provides a facile route to ethyl 1-nitrocyclopropanecarboxylates. acs.org For example, rhodium(II) acetate (B1210297) dimer has been shown to be an effective catalyst for the cyclopropanation of methylenecyclopropanes with nitrodiazoesters. researchgate.net

An alternative, diazo-free method involves the in-situ generation of an iodonium (B1229267) ylide from this compound. researchgate.net In this approach, this compound is reacted with an alkene in the presence of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (DIB or PhI(OAc)₂), and a rhodium(II) catalyst like Rh₂(esp)₂. researchgate.netacs.org This generates a carbene that undergoes cyclopropanation with the olefin. researchgate.net The reaction of this compound with styrene using this method provides the corresponding cyclopropane (B1198618) carboxylate in moderate yield, with a preference for the E-isomer (trans relationship between the nitro and aryl groups). researchgate.net This catalytic asymmetric cyclopropanation can be highly enantioselective and diastereoselective, particularly with Cu(I) catalysts. acs.orgsigmaaldrich.com

| Olefin | Reagent/Catalyst | Product | Yield (%) | Diastereomeric Ratio (E:Z) | Reference |

|---|---|---|---|---|---|

| Styrene | Ethyl nitrodiazoacetate / Rh₂(OAc)₄ | Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | 91 | 1.2:1 | acs.org |

| 1-Hexene | Ethyl nitrodiazoacetate / Rh₂(OAc)₄ | Ethyl 2-butyl-1-nitrocyclopropane-1-carboxylate | 70 | 1.1:1 | acs.org |

| Styrene | This compound / DIB / Rh₂(esp)₂ | Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | 73 | 5:1 | researchgate.net |

| 4-tert-butylstyrene | This compound / DIB / Rh₂(esp)₂ | Ethyl 2-(4-(tert-butyl)phenyl)-1-nitrocyclopropane-1-carboxylate | 73 | 5:1 | researchgate.net |

Condensation Reactions

This compound readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and their derivatives, leveraging the reactivity of its α-carbon.

The Knoevenagel condensation of this compound with a wide range of aldehydes is a well-established reaction. mdma.chresearchgate.net These reactions typically require a catalyst system, such as titanium tetrachloride (TiCl₄) and a base like pyridine (B92270) or N,N-dimethylaminopyridine (DMAP). mdma.chrsc.orgrsc.org This method yields α,β-unsaturated α-nitro esters, which are valuable intermediates for the synthesis of α-amino acids. researchgate.net

The outcome of the condensation between aldehydes and this compound can be highly dependent on the reaction conditions and the nature of the base used. rsc.org In the presence of amines, the reaction can yield a variety of products. Depending on the conditions, one can isolate 2,4-dinitroglutarates, isoxazoline N-oxides, or fully aromatic isoxazoles. rsc.org For example, reacting aromatic aldehydes with this compound in water with catalytic DABCO under ultrasonication has been reported to produce 3,5-dicarbethoxy-4-arylisoxazoline N-oxides in high yields. rsc.org When aliphatic aldehydes are used under similar conditions, a mixture of the N-oxide and the deoxidized isoxazoline may be formed. rsc.org

A highly Z-selective Knoevenagel condensation has been described for the reaction of isatins with this compound, mediated by TiCl₄ and DMAP, to produce 2-nitro-3-ylideneoxindole acetates. rsc.org The reaction of indole-3-carbaldehyde with this compound using piperidine (B6355638) as a base also proceeds via Knoevenagel condensation. acgpubs.org

Condensation of this compound with arylacetals, such as dimethylacetals, provides an alternative route to ethyl 3-aryl-2-nitroacrylates. beilstein-journals.orgd-nb.inforesearchgate.net This reaction can be performed by heating the acetal (B89532) with this compound, sometimes at high temperatures (e.g., 160 °C). d-nb.infobeilstein-journals.org However, a significant side reaction is the O-alkylation of this compound, which leads to the formation of an aryl methyl ester byproduct. beilstein-journals.orgd-nb.info This competing pathway can severely limit the yield and scope of the desired condensation, particularly for substrates bearing electron-withdrawing groups. d-nb.info The reaction is more successful with electron-rich arylacetals. d-nb.info

Arylacylals have also been explored as alternatives to aldehydes and acetals for these condensation reactions. beilstein-journals.orgd-nb.info While this approach has been investigated, it has met with only moderate success. d-nb.info The challenge remains the competition between the desired C-alkylation (condensation) and the undesired O-alkylation pathway. beilstein-journals.org

| Carbonyl Substrate | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Aldehydes | TiCl₄, Pyridine | α-Nitroacrylates | 40-45 | mdma.ch |

| Aromatic Aldehydes | DABCO, H₂O, Ultrasonication | 3,5-Dicarbethoxy-4-arylisoxazoline N-oxides | 72-92 | rsc.org |

| Isatins | TiCl₄, DMAP, THF, rt | (Z)-Ethyl 2-(2-oxoindolin-3-ylidene)-2-nitroacetate | 54-95 | rsc.org |

| (Dimethoxymethyl)benzene | Heat (160 °C) | Ethyl 2-nitro-3-phenylacrylate | 35 | d-nb.infobeilstein-journals.org |

Alkylation Reactions

The acidic nature of the α-proton in this compound facilitates its deprotonation and subsequent reaction with various electrophiles, leading to the formation of new carbon-carbon bonds.

The C-alkylation of this compound can be achieved using activated alcohols, such as aryl carbinols, under acidic catalysis. mdma.ch A notable example is the reaction with trityl alcohol. When this compound is heated with trityl alcohol in the presence of trichloroacetic acid, it results in the formation of ethyl 3,3,3-triphenyl-2-nitropropanoate. mdma.ch In this reaction, acetic acid and sulfuric acid were found to be ineffective as catalysts. mdma.ch This method has also been successfully applied to other aryl carbinols, including xanthydrol. mdma.ch

Palladium catalysis offers an effective method for the dialkylation of this compound. This strategy has been employed as a key initial step in the synthesis of α,α-diisobutylglycine, a component used in the assembly of conformationally constrained peptide analogues. acs.orgnih.govsigmaaldrich.com The palladium-mediated process facilitates the introduction of two alkyl groups at the α-carbon of this compound, creating a quaternary center. nih.govmolaid.com This specific transformation underscores the utility of transition metal catalysis in achieving complex alkylations of this compound that are foundational for synthesizing specialized amino acids. nih.gov

Alkylation of this compound can be performed efficiently using solid-liquid phase transfer catalysis (PTC) without the need for a solvent. tandfonline.comtandfonline.commdma.ch This approach simplifies the experimental procedure compared to other methods. tandfonline.comresearchgate.net The reaction typically involves stirring this compound with an alkylating agent and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), followed by the addition of a solid base. tandfonline.commdma.ch To prevent the formation of dialkylated products, a 2:1:1 molar ratio of this compound to the alkylating halide and base is often used. tandfonline.commdma.ch The choice of base and reaction conditions depends on the reactivity of the alkylating agent. tandfonline.com

Table 1: Alkylation of this compound under Solvent-Free PTC Conditions tandfonline.commdma.ch

| Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl (B1604629) bromide | KOH | 25 | 24 | 70 |

| Allyl bromide | KHCO₃ | 25 | 2 | 60 |

| Ethyl bromoacetate (B1195939) | KHCO₃ | 50 | 2 | 55 |

| Methyl iodide | KOBut | 25 | 1 | 45 |

Functional Group Interconversions of the Nitro Group

The nitro group in this compound and its derivatives is a versatile functional handle that can be converted into other important groups, significantly broadening its synthetic applications. researchgate.net

The nitro group of alkylated this compound derivatives can be readily reduced to a primary amino group, providing a direct route to α-amino acids and their esters. nih.govgoogle.comnih.gov A common and effective method for this transformation involves the use of zinc dust in glacial acetic acid. nih.gov The heterogeneous mixture is stirred vigorously, leading to the formation of the corresponding amino ester. nih.gov This reduction is a crucial step in multi-step syntheses that begin with the alkylation of this compound. For instance, various ethyl 2-aryl-2-nitroacetates have been successfully converted to their corresponding ethyl 2-amino-2-arylacetate counterparts using this procedure. nih.gov An alternative method involves reduction with zinc and hydrochloric acid in ethanol (B145695). nih.gov

Table 2: Reduction of Substituted Ethyl 2-Nitroacetates to Ethyl 2-Aminoacetates nih.gov

| Aryl Group on Nitroacetate | Product (Ethyl 2-amino-2-arylacetate) | Yield (%) |

| Phenyl | Ethyl 2-amino-2-phenylacetate | 83 |

| 4-Methoxyphenyl | Ethyl 2-amino-2-(4-methoxyphenyl)acetate | 78 |

| 4-Chlorophenyl | Ethyl 2-amino-2-(4-chlorophenyl)acetate | 81 |

| 2-Thiophenyl | Ethyl 2-amino-2-(thiophen-2-yl)acetate | 74 |

The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound. arkat-usa.org For derivatives of this compound, this provides a pathway to α-ketoesters. nih.gov It has been noted that conventional Nef reaction conditions are not always effective for 2-aryl-2-nitroacetates. nih.gov However, a mild and efficient method has been developed involving the treatment of the nitroarylacetate with potassium fluoride (B91410) (KF) and methyl iodide (MeI) in tetrahydrofuran (B95107) (THF), followed by the addition of aqueous hydrochloric acid. nih.gov This procedure facilitates a Nef disproportionation, yielding the desired α-ketoester. nih.gov

In another synthetic application, the Michael addition of this compound to α,β-unsaturated ketones, followed by a Nef oxidation under hydrolytic conditions, yields γ-oxoacids instead of the expected α,δ-dioxoesters. nih.govacs.org

Table 3: Nef Oxidation of Substituted Ethyl 2-Nitroacetates to α-Ketoesters nih.gov

| Aryl Group on Nitroacetate | Product (Ethyl 2-oxo-2-arylacetate) | Yield (%) |

| Phenyl | Ethyl 2-oxo-2-phenylacetate | 87 |

| 4-Fluorophenyl | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | 90 |

| 4-Bromophenyl | Ethyl 2-(4-bromophenyl)-2-oxoacetate | 85 |

| 3-Methoxyphenyl | Ethyl 2-(3-methoxyphenyl)-2-oxoacetate | 88 |

C-C Bond Cleavage Reactions

While this compound is a versatile C2 synthon, certain reaction pathways can lead to the cleavage of carbon-carbon bonds. These reactions are often observed in derivatives of this compound or proceed under specific conditions that promote fragmentation, most commonly through decarboxylation.

Decarboxylation of this compound Derivatives

A significant C-C bond cleavage reaction involving derivatives of this compound is decarboxylation. The ester group is lost as carbon dioxide, typically after hydrolysis to the corresponding carboxylic acid.

One well-documented example is the decarboxylation of 2-aryl-2-nitroacetates, which can be synthesized via cross-coupling of this compound with aryl bromides. nih.gov The hydrolysis of the ester followed by heating leads to the formation of aryl nitromethanes. nih.gov The reaction conditions can be tailored for substrates with different electronic properties. For instance, neutral or electron-poor aryl groups undergo efficient decarboxylation upon treatment with sodium hydroxide (B78521) followed by hydrochloric acid at elevated temperatures. nih.gov However, for electron-rich substrates, which are more susceptible to the competing Nef reaction, an alternative two-step procedure using urea in aqueous acetic acid has been developed. nih.gov

| Entry | Aryl Group (Ar) | Method | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | A | Phenyl nitromethane (B149229) | 80 |

| 2 | 4-(Trifluoromethyl)phenyl | A | 1-(Nitromethyl)-4-(trifluoromethyl)benzene | 98 |

| 3 | 4-Tolyl | A | 1-Methyl-4-(nitromethyl)benzene | 79 |

| 4 | 4-Chlorophenyl | A | 1-Chloro-4-(nitromethyl)benzene | 94 |

| 5 | 3-Bromophenyl | A | 1-Bromo-3-(nitromethyl)benzene | 78 |

Method A: 1) 1 M NaOH, EtOH, 85 °C, 1 h; 2) 1 M HCl, THF, 85 °C, 1 h. nih.gov

Another instance of decarboxylation is observed in the reaction of 2-nitro-2-carbethoxypropanediol-1,3, a compound derived from the aldol (B89426) addition of two moles of formaldehyde (B43269) to this compound. pw.edu.pl When this derivative is treated with ammonia (B1221849) or hydrazine, it undergoes hydrolysis of the carbethoxy group, followed by decarboxylation. pw.edu.pl

Furthermore, a concerted decarboxylation step has been proposed in the reaction sequence involving the Michael addition of this compound to α,β-unsaturated ketones. acs.orgresearchgate.net The initial adduct, upon undergoing a Nef oxidation under hydrolytic conditions, yields γ-oxoacids instead of the expected α,δ-dioxoesters, suggesting a simultaneous decarboxylation event. acs.org A similar loss of carbon dioxide is noted in the [2+3] cycloaddition reaction between two equivalents of this compound and styrene, which produces an isoxazoline. beilstein-journals.orgd-nb.info

Cleavage in Ring-Forming Reactions

An unusual C-C bond cleavage of the this compound backbone itself occurs during the synthesis of nitro(het)arenes. colab.ws When this compound reacts with ketoalkynes in the presence of cesium carbonate at high temperatures, a complex reaction cascade is initiated. colab.ws The proposed mechanism involves the initial Michael addition of the activated this compound to the ketoalkyne, forming an allene (B1206475) intermediate. colab.ws This allene then undergoes intramolecular cyclization to yield a nitro-containing cyclobutene (B1205218). colab.ws Subsequently, the C-C bond that was originally part of the this compound molecule is cleaved in this cyclobutene intermediate, ultimately leading to the formation of the nitroaromatic product. colab.ws

| Reactant 1 | Reactant 2 | Conditions | Key Intermediate | Product Type |

|---|---|---|---|---|

| This compound | Ketoalkynes | Cs₂CO₃, elevated temperature | Nitro-containing cyclobutene | Nitro(het)arenes |

Catalysis in Ethyl Nitroacetate Transformations

Organocatalysis in Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the stereocontrolled functionalization of ethyl nitroacetate (B1208598), offering a metal-free approach to the synthesis of chiral molecules.

Chiral bifunctional squaramides have demonstrated considerable efficacy in catalyzing asymmetric reactions involving ethyl nitroacetate. These catalysts typically possess both a hydrogen-bond donating squaramide moiety and a basic tertiary amine group, which act in concert to activate both the nucleophile and the electrophile.

An efficient application of a bifunctional squaramide catalyst is in the asymmetric Michael addition of ethyl α-nitroacetate to β,γ-unsaturated α-ketoesters. This reaction yields highly functionalized 2-nitro-5-oxo-3-arylhexanedioates with excellent yields and high levels of enantioselectivity (up to >99% ee). researchgate.net The proposed mechanism involves the squaramide activating the ketoester through hydrogen bonding, while the tertiary amine activates the this compound. researchgate.net

In a similar vein, chiral bifunctional squaramide derivatives have been successfully employed in the enantioselective cascade Michael addition/cyclization of ortho-hydroxy-nitrostyrenes with malononitrile, producing 2-amino-4H-chromene-3-carbonitrile derivatives in high yields and with moderate to high enantioselectivities (up to 95% ee). researchgate.net Another notable application is the asymmetric tandem Michael addition/cyclization of 4-benzylidenepyrazol-5(4H)-ones and malononitrile, which, under the influence of a squaramide catalyst derived from (1R,2R)-1,2-diphenylethane-1,2-diamine, furnishes pyrano[2,3-c]pyrazoles with high enantioselectivity (up to 99% ee). researchgate.net

The versatility of squaramide catalysts is further highlighted in the asymmetric Michael addition of allomaltol to β,γ-unsaturated α-ketoesters. researchgate.net A chiral bifunctional tertiary amine-squaramide bearing a (1R,2R)-1,2-diphenylethane-1,2-diamine scaffold smoothly catalyzes this reaction, providing optically active kojic acid derivatives in acceptable yields and with high enantiomeric excesses (86–>99% ee). researchgate.net

| Reaction Type | Substrates | Catalyst Type | Product | Enantioselectivity (ee) |

| Asymmetric Michael Addition | Ethyl α-nitroacetate, β,γ-Unsaturated α-ketoesters | Bifunctional squaramide | 2-Nitro-5-oxo-3-arylhexanedioates | Up to >99% |

| Asymmetric Tandem Michael Addition/Cyclization | ortho-Hydroxy-nitrostyrenes, Malononitrile | Chiral bifunctional squaramide | 2-Amino-4H-chromene-3-carbonitriles | Up to 95% |

| Asymmetric Tandem Michael Addition/Cyclization | 4-Benzylidenepyrazol-5(4H)-ones, Malononitrile | Bifunctional squaramide from (1R,2R)-1,2-diphenylethane-1,2-diamine | Pyrano[2,3-c]pyrazoles | Up to 99% |

| Asymmetric Michael Addition | Allomaltol, β,γ-Unsaturated α-ketoesters | Chiral bifunctional tertiary amine-squaramide | Optically active kojic acid derivatives | 86–>99% |

Diphenylprolinol silyl (B83357) ethers are another important class of organocatalysts that have been effectively used in asymmetric transformations of nitroalkanes, including reactions analogous to those involving this compound. These catalysts are particularly effective in promoting the Michael addition of aldehydes to nitroalkenes.

For instance, the enantioselective organocatalytic Michael addition of aldehydes to nitroethylene, catalyzed by (S)-diphenylprolinol silyl ether, yields β-substituted-δ-nitroalcohols in nearly optically pure form (96–99% ee). acs.org These products are valuable precursors to protected γ2-amino acids. acs.org While this example uses nitroethylene, the principle extends to the activation of α,β-unsaturated aldehydes for reaction with nitroalkanes. researchgate.netacs.org

Furthermore, diphenylprolinol silyl ether has been shown to catalyze the asymmetric Michael reaction of nitroalkanes with β,β-disubstituted α,β-unsaturated aldehydes, constructing all-carbon quaternary stereogenic centers with excellent enantioselectivity. researchgate.net The reaction is general for various β-substituents and accommodates both nitromethane (B149229) and nitroethane. researchgate.net In a similar catalytic system, L-diphenylprolinol trimethylsilyl (B98337) ether catalyzes the reaction of N-Cbz-isatin imines with α-substituted acetaldehydes, producing the corresponding chiral Mannich products with high diastereoselectivity and excellent enantioselectivity (92–99% ee). beilstein-journals.org

| Reaction Type | Substrates | Catalyst | Product | Enantioselectivity (ee) |

| Asymmetric Michael Addition | Aldehydes, Nitroethylene | (S)-Diphenylprolinol silyl ether | β-Substituted-δ-nitroalcohols | 96–99% |

| Asymmetric Michael Reaction | Nitroalkanes, β,β-Disubstituted α,β-unsaturated aldehydes | Diphenylprolinol silyl ether | 1,4-addition products with all-carbon quaternary stereocenters | Excellent |

| Asymmetric Mannich Reaction | N-Cbz-isatin imines, α-Substituted acetaldehydes | L-Diphenylprolinol trimethylsilyl ether | Chiral Mannich products | 92–99% |

Transition Metal Catalysis

Transition metal catalysts offer a complementary approach to organocatalysis for the transformation of this compound, enabling a different spectrum of reactivity.

Palladium catalysis has been instrumental in the development of novel synthetic methods involving this compound. One significant application is in the cyanide-free synthesis of aryl nitriles from haloarenes. acs.orgacs.orgresearchgate.net This process involves a palladium-catalyzed α-arylation of this compound, followed by in situ formation of a nitrile oxide, which then undergoes a [3+2]-cycloaddition with an olefin to form an isoxazoline (B3343090). acs.orgacs.orgresearchgate.net Subsequent cleavage of the isoxazoline yields the desired aromatic nitrile. acs.orgacs.org This methodology allows for the conversion of a variety of aryl iodides and bromides into the corresponding cyanoarenes in moderate to excellent yields. acs.orgresearchgate.net

Palladium catalysts have also been investigated for hydrogenation reactions. For instance, the reductive cleavage of an isoxazoline ring, formed from the reaction of this compound and styrene (B11656), can be initiated using palladium on charcoal with ammonium (B1175870) formate. beilstein-journals.org However, attempts at palladium-catalyzed hydrogenation of certain ethyl nitroacrylate derivatives have been reported to be unsuccessful, necessitating the use of alternative reducing agents like sodium borohydride (B1222165). beilstein-journals.org A palladium-catalyzed syn β-elimination has also been observed in the selective reduction of the nitro group in certain aza-Henry adducts derived from this compound. nih.gov

Gold(I) catalysts have been utilized for the synthesis of oxazole-bearing α-amino esters from precursors derived from this compound. d-nb.info For example, an aspartic acid derivative, initially prepared using this compound, can be converted to a propargylamide, which then undergoes a gold(I)-catalyzed cyclization to form an oxazoline (B21484) derivative. d-nb.info This highlights the utility of gold catalysis in constructing heterocyclic systems from this compound-derived intermediates.

Cerium(IV) ammonium nitrate (B79036) (CAN) is a versatile oxidant that mediates a range of transformations involving this compound, often proceeding through radical intermediates. CAN promotes the addition of this compound to electron-rich double bonds, such as those found in glycals. libretexts.orgresearchgate.net This reaction leads to the formation of C-glycosides, which are valuable analogs of glycosamines. researchgate.net The reaction pathway involves the oxidation of the nitronate anion of this compound to generate a radical, which then adds to the double bond. libretexts.org Subsequent oxidation of the resulting adduct radical to a cation, followed by cyclization, affords the final product. libretexts.org

CAN-mediated oxidative cycloadditions of this compound to terpenoids have also been explored, leading to the formation of novel chiral isoxazoline N-oxide derivatives. uj.edu.pl Furthermore, the addition of this compound to 5-methylene-4,5-dihydrooxazoles mediated by CAN has been investigated as a route to oxazole-bearing α-amino esters. d-nb.infoscite.ai

| Catalyst/Reagent | Reaction Type | Substrates | Product |

| Palladium | α-Arylation/Cycloaddition/Cleavage | Aryl halide, this compound, Olefin | Aryl nitrile |

| Gold(I) | Cyclization | Propargylamide (from this compound precursor) | Oxazoline derivative |

| Cerium(IV) Ammonium Nitrate (CAN) | Oxidative Addition/Cyclization | This compound, Glycals | C-glycosides |

| Cerium(IV) Ammonium Nitrate (CAN) | Oxidative Cycloaddition | This compound, Terpenoids | Chiral isoxazoline N-oxides |

Titanium Tetrachloride in Condensation Reactions

Titanium tetrachloride (TiCl₄) is a versatile and effective promoter for the condensation reactions of this compound with various carbonyl compounds and their derivatives. beilstein-journals.org It typically functions as a Lewis acid, activating the electrophile, but its role can be more complex, often involving the formation of titanium enolates. rsc.orgresearchgate.net High-yield condensations with aldehydes, for instance, have been reported to require more than stoichiometric amounts of titanium tetrachloride. beilstein-journals.org

A prominent application is the Knoevenagel condensation of this compound with isatins, mediated by a TiCl₄/4-dimethylaminopyridine (DMAP) system. rsc.org This method provides a Z-selective route to 2-nitro-3-ylideneoxindole acetates. rsc.org The proposed mechanism involves the initial activation of this compound by TiCl₄ to form an anionic titanium enolate. rsc.org This enolate then participates in an aldol-type reaction with the isatin (B1672199) carbonyl group, leading to a six-membered metallacycle intermediate. rsc.org Subsequent elimination steps yield the final condensation product. rsc.org The organic base, such as DMAP, plays a crucial role in achieving high stereoselectivity in this transformation. rsc.org

| Isatin Derivative (Reactant 1) | Conditions | Product | Yield (%) | Z/E Ratio |

|---|---|---|---|---|

| Isatin | TiCl₄ (1.5 equiv.), DMAP (2.0 equiv.), rt | Ethyl (Z)-2-nitro-2-(2-oxoindolin-3-ylidene)acetate | 90 | 9:1 |

| 5-Bromo-isatin | TiCl₄ (1.5 equiv.), DMAP (2.0 equiv.), rt | Ethyl (Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-2-nitroacetate | 95 | 10:1 |

| 5-Chloro-isatin | TiCl₄ (1.5 equiv.), DMAP (2.0 equiv.), rt | Ethyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-2-nitroacetate | 92 | 10:1 |

| 5-Fluoro-isatin | TiCl₄ (1.5 equiv.), DMAP (2.0 equiv.), rt | Ethyl (Z)-2-(5-fluoro-2-oxoindolin-3-ylidene)-2-nitroacetate | 85 | 8:1 |

| 5-Methyl-isatin | TiCl₄ (1.5 equiv.), DMAP (2.0 equiv.), rt | Ethyl (Z)-2-(5-methyl-2-oxoindolin-3-ylidene)-2-nitroacetate | 88 | 9:1 |

Another synthetic application is the TiCl₄-catalyzed coupling reaction between this compound and triethyl orthoformate, which serves as an efficient route to synthesize ethyl α-amino-β,β-diethoxypropionate, a valuable synthon for heterocyclic compounds. clockss.org Furthermore, TiCl₄ is employed in reductive condensation reactions. For example, the reduction of an amide with a reducing agent generates a stable intermediate that, upon treatment with TiCl₄, releases an iminium intermediate. sciengine.com This electrophilic species then undergoes a nucleophilic addition with the enolate of this compound to afford the Knoevenagel-type condensation product after elimination. sciengine.com General procedures for preparing substituted α-nitroacrylates from aldehydes and this compound frequently utilize TiCl₄ in conjunction with an amine. rsc.orgresearchgate.netrsc.org

Acid-Base Catalysis in Condensation Reactions

Acid-base catalysis is fundamental to many transformations of this compound, most notably in condensation reactions with aldehydes and ketones, a process known as the Henry reaction or nitroaldol reaction. wikipedia.orgorganic-chemistry.org The reaction is initiated by a base, which abstracts the acidic α-proton from this compound (pKa ≈ 17 in DMSO) to form a resonance-stabilized nitronate anion. wikipedia.org This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide intermediate by the conjugate acid of the base yields the β-hydroxy-α-nitro ester product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The choice of base and reaction conditions can significantly influence the reaction outcome. mdma.chpsu.edu A variety of bases, including organic amines (e.g., n-butylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), piperidine) and inorganic bases (e.g., carbonates, hydroxides), can be used to catalyze the reaction. rsc.orgrsc.orggoogle.com Depending on the specific conditions and substrates, three main types of products can be isolated:

Henry addition products (β-hydroxy-α-nitro esters): These are the primary products, favored under mild conditions with catalytic amounts of base. organic-chemistry.orgmdma.ch

Nitroalkenes (α-nitroacrylates): Dehydration of the initial Henry adduct leads to the formation of α,β-unsaturated nitro compounds. This elimination is often promoted by stronger bases or higher temperatures. mdma.ch

Dinitroglutarates: These products arise from a subsequent Michael addition of a second molecule of this compound to the initially formed α-nitroacrylate. rsc.orgmdma.ch

For example, the condensation of aromatic aldehydes with this compound under ultrasonic irradiation in water with catalytic DABCO can yield 3,5-dicarbethoxy-4-arylisoxazoline N-oxides, which are derived from the dinitroglutarate intermediate. rsc.org In contrast, reactions of aliphatic aldehydes with this compound in the presence of amines can lead to dinitroglutarates, isoxazole (B147169) N-oxides, or isoxazole dicarboxylic esters, depending on the experimental setup. rsc.orgresearchgate.netrsc.org

| Reactants | Catalyst/Conditions | Major Product Type | Reference |

|---|---|---|---|

| Nitroalkane + Aldehyde/Ketone | Catalytic Base (e.g., TMG) | β-Nitro Alcohol (Henry Adduct) | psu.edu |

| This compound + Aldehyde | Amine Base | α-Nitroacrylate (via dehydration) | mdma.ch |

| This compound + α-Nitroacrylate | Base | 2,4-Dinitroglutarate (Michael Adduct) | rsc.orgmdma.ch |

| Aromatic Aldehyde + this compound | DABCO, Water, Ultrasonication | Isoxazoline N-oxide Derivative | rsc.org |

Self-Catalyzed Processes

Under certain conditions, transformations involving this compound can proceed without the addition of an external catalyst in what are known as self-catalyzed reactions. In these processes, one of the reactants serves a dual role as both a substrate and a catalyst.

A notable example is the aza-Henry (or nitro-Mannich) reaction of this compound with specific N-alkyl trifluoromethyl aldimines, which occurs efficiently under solvent-free conditions. acs.orgnih.gov In this system, the aldimine acts as both the electrophile (at the imine carbon) and the base (the imine nitrogen) required to deprotonate this compound to form the reactive nitronate nucleophile. mdpi.com This self-catalyzed addition provides a direct route to β-amino-α-nitro trifluoromethyl esters. acs.orgresearchgate.net

Another documented self-catalyzed process is the self-condensation of this compound. unifi.it When heated in the presence of copper(II) acetate (B1210297) and 1-methylpiperidine, this compound can undergo self-condensation to yield diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide (a furoxan). unifi.it This reaction highlights the inherent reactivity of this compound to act as both a nucleophile and, through intermediates, an electrophile. The self-condensation of nitromethane under harsh basic conditions to form the dipotassium (B57713) salt of nitroacetic acid, which is then esterified, is another classic example of this type of reactivity within the nitro compound family. google.commpg.de

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Aza-Henry Addition | This compound + N-Alkyl Trifluoromethyl Aldimine | Solvent-free, rt | β-Amino-α-nitro trifluoromethyl ester | acs.orgmdpi.com |

| Self-Condensation | This compound | Copper(II) acetate, 1-methylpiperidine | Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide | unifi.it |

Lewis Acid Catalysis

Lewis acid catalysis plays a significant role in promoting various transformations of this compound by activating electrophilic partners, thereby facilitating nucleophilic attack by the nitronate anion derived from this compound. researchgate.net While titanium tetrachloride (as discussed in 4.2.4) is a powerful Lewis acid, a range of other Lewis acids are also employed to catalyze these reactions, often providing unique reactivity or stereochemical control. psu.edugoogle.comnih.gov

Lewis acids are particularly crucial in stereoselective aza-Henry reactions. For instance, in the addition of this compound to N-alkyl trifluoromethyl aldimines that possess a resident chiral center, the use of a suitable Lewis acid can achieve excellent stereofacial control, directing the nucleophilic attack to form a specific diastereomer. acs.orgresearchgate.netresearchgate.net Zirconium tetrachloride (ZrCl₄) has been identified as an effective Lewis acid for the aza-Henry reaction of C-CF₃ aldimines, which are otherwise poor electrophiles. mdpi.comresearchgate.net

Indium(III) chloride (InCl₃) has been utilized as a catalyst for the condensation of acylals (aldehyde gem-diacetates) with this compound. nih.gov The Lewis acid activates the acylal, facilitating the formation of an α,β-unsaturated acrylate (B77674) intermediate, which can then be reduced to the corresponding α-nitro ester. nih.gov Other Lewis acids, such as boron trifluoride (BF₃) and various metal complexes, are also effective. google.com Lanthanide-based catalysts, such as those derived from Lanthanum(III) isopropoxide (La(O-i-Pr)₃) and BINOL ligands, have been successfully used to catalyze asymmetric Henry reactions, demonstrating the broad utility of Lewis acids in controlling enantioselectivity. psu.edu

| Lewis Acid | Reaction Type | Substrates | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Zirconium tetrachloride (ZrCl₄) | Aza-Henry Addition | This compound + C-CF₃ Aldimines | Catalyzes addition to less reactive imines | mdpi.comresearchgate.net |

| Indium(III) chloride (InCl₃) | Condensation | This compound + Acylals | Activates acylal for condensation | nih.gov |

| Lanthanum-BINOL complexes | Asymmetric Henry Reaction | This compound + Aldehydes | Enantioselective C-C bond formation | psu.edu |

| Boron Trifluoride (BF₃) | Nitration/Esterification Processes | Alkyl Acetoacetate (B1235776) | Catalyst for alkyl nitroacetate preparation | google.com |

| Boric Acid (B(OH)₃) | Multicomponent Reaction | This compound derivative + other components | Unexpected formation of complex heterocycles | colab.ws |

Applications of Ethyl Nitroacetate in the Synthesis of Complex Molecules

Synthesis of Amino Acids and Derivatives

Ethyl nitroacetate (B1208598) is a valuable precursor for the synthesis of non-natural α-amino acids and their derivatives. chemicalbook.comalfa.co.kr These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential to modulate the biological activity and conformational properties of peptides and proteins. The reactivity of ethyl nitroacetate allows for the introduction of diverse side chains, leading to a broad spectrum of amino acid analogues.

This compound is frequently employed as a glycine (B1666218) template for the synthesis of α-amino esters. d-nb.inforesearchgate.net A common strategy involves the condensation of this compound with arylacetals to form ethyl 3-aryl-2-nitroacrylates. d-nb.info Subsequent reduction of both the nitro group and the double bond, for instance using sodium borohydride (B1222165) followed by zinc in hydrochloric acid, yields the desired α-amino esters. d-nb.inforesearchgate.net This method provides a general route to a variety of unnatural α-amino esters. beilstein-journals.org

An alternative approach utilizes the reaction of this compound with 5-methylene-4,5-dihydrooxazoles, catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036), to produce oxazole-bearing α-amino esters. d-nb.info Furthermore, gold(I) chemistry has been successfully applied to the synthesis of other oxazole-containing α-amino esters. d-nb.info

Table 1: Synthesis of α-Amino Esters from this compound

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound and arylacetals | 1. Condensation2. NaBH₄, then Zn/HCl | Ethyl 3-aryl-2-amino-propanoates | d-nb.info |

| This compound and 5-methylene-4,5-dihydrooxazole | Cerium(IV) ammonium nitrate | Oxazole-bearing α-amino esters | d-nb.info |

| This compound and various precursors | Gold(I) catalyst | Oxazole-bearing α-amino esters | d-nb.info |

The synthesis of sterically hindered α,α-disubstituted amino acids, such as α,α-diisobutylglycine, has been accomplished using this compound. A key step in this synthesis is a palladium-mediated dialkylation of this compound. nih.govresearchgate.net This method allows for the introduction of two isobutyl groups at the α-position. The resulting α,α-diisobutylglycine can then be Nα-protected for use in the synthesis of conformationally constrained peptide analogues. nih.govresearchgate.net

This compound is a key reactant in the synthesis of DL-4,4-difluoroglutamic acid (DL-4,4-F2Glu). chemicalbook.comalfa.co.kr The synthesis involves a nitroaldol (Henry) reaction between this compound and a difluorinated aldehyde ethyl hemiacetal. nih.govacs.orgacs.org This reaction serves as a crucial step in constructing the carbon skeleton of the fluorinated amino acid. nih.govacs.orgacs.org Subsequent chemical transformations, including reduction of the nitro group, lead to the final DL-4,4-difluoroglutamic acid product. acs.org Early synthetic routes reported moderate efficiencies of 45-60% for the synthesis of dl-4,4-difluoroglutamic acid. vulcanchem.com

This compound plays a crucial role in the synthesis of chiral trifluoromethyl α,β-diamino esters, which are precursors to peptidomimetics. acs.orgnih.gov A self-catalyzed aza-Henry addition of this compound to N-alkyl trifluoromethyl aldimines yields β-amino-α-nitro trifluoromethyl esters. acs.orgnih.govresearchgate.net When a chiral center is present on the imine's nitrogen atom, the use of a suitable Lewis acid can achieve good stereocontrol. acs.orgnih.gov

Starting with optically pure N-protected trifluoromethyl aldimines or N-α-amino ester trifluoromethyl aldimines allows for the creation of small ψ[CH(CF3)NH]-peptidomimetic backbones. acs.orgnih.gov A subsequent palladium-catalyzed syn β-elimination during the selective reduction of the nitro group can lead to the formation of stable, optically pure trifluoromethyl conjugated imines. acs.orgnih.gov

Table 2: Key Reactions in the Synthesis of Trifluoromethyl α,β-Diamino Esters

| Reaction Type | Reactants | Product | Key Feature | Reference |

|---|---|---|---|---|

| Aza-Henry Addition | This compound, N-alkyl trifluoromethyl aldimines | β-Amino-α-nitro trifluoromethyl esters | Self-catalyzed | acs.orgnih.gov |

| Diastereoselective Aza-Henry Addition | This compound, Chiral N-alkyl trifluoromethyl aldimines | Chiral β-Amino-α-nitro trifluoromethyl esters | Lewis acid-mediated stereocontrol | acs.orgnih.gov |

| Nitro Group Reduction & Elimination | syn-α-Amino ester functionalized aza-Henry adducts | Optically pure trifluoromethyl conjugated imines | Palladium-catalyzed syn β-elimination | acs.orgnih.gov |

An efficient one-pot reaction has been developed for the synthesis of tryptophan analogues utilizing commercially available indoles, this compound, and other reagents. lookchem.comresearchgate.net Additionally, a multigram synthesis of racemic Nα-Fmoc-2-phenyltryptophan has been reported, starting from 3-diethylaminomethyl-2-phenylindole and this compound. tandfonline.com

Ethyl α-nitroacetate is a key precursor in the synthesis of 4-aryl-prolinate derivatives. The process involves the asymmetric conjugate addition of ethyl α-nitroacetate to β,γ-unsaturated α-ketoesters, catalyzed by chiral squaramides. The resulting δ-nitro-α-ketoesters undergo a cascade reaction involving nitro reduction and amination to yield the desired ethyl 4-aryl-prolinate. researchgate.net

Synthesis of Heterocyclic Compounds

The unique reactivity of this compound makes it an ideal starting material for building a variety of heterocyclic rings. Its ability to act as a nucleophile and its capacity to generate nitrile oxides in situ are central to its utility in this area of synthesis.

This compound is a cornerstone in the synthesis of isoxazole (B147169) and isoxazoline (B3343090) rings, which are significant scaffolds in medicinal chemistry. Several synthetic strategies leverage this compound for this purpose.